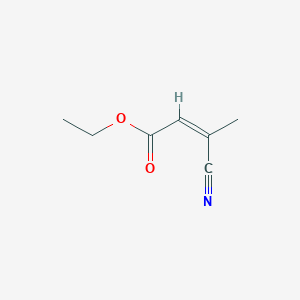
N-Dodecyl-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-N’-methylurea is a chemical compound belonging to the class of N-substituted ureas. It is characterized by a long dodecyl (C12) alkyl chain attached to one nitrogen atom and a methyl group attached to the other nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Dodecyl-N’-methylurea can be synthesized through the nucleophilic addition of dodecylamine to methyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:
C12H25NH2+CH3NCO→C12H25NHCONHCH3
Industrial Production Methods
Industrial production of N-Dodecyl-N’-methylurea often involves the same synthetic route but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The urea group can participate in substitution reactions, where the alkyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-N’-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Dodecyl-N’-methylurea primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the urea group can form hydrogen bonds with water molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization of hydrophobic substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecyl-N,N-dimethylurea: Similar structure but with two methyl groups attached to the nitrogen atom.
N-Dodecyl-N’-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
N-Dodecyl-N’-propylurea: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N-Dodecyl-N’-methylurea is unique due to its specific combination of a long dodecyl chain and a methyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and solubilizing agent in various applications.
Eigenschaften
CAS-Nummer |
39804-99-4 |
|---|---|
Molekularformel |
C14H30N2O |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
1-dodecyl-3-methylurea |
InChI |
InChI=1S/C14H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(17)15-2/h3-13H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
FIGBTDOMBRNSSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
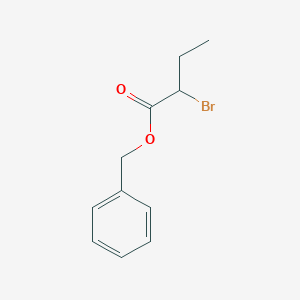
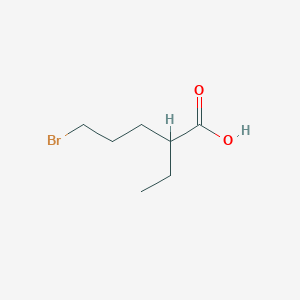



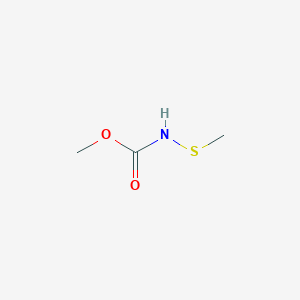
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
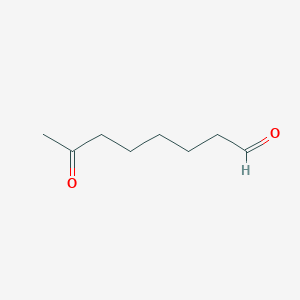
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
